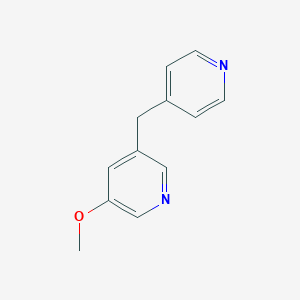

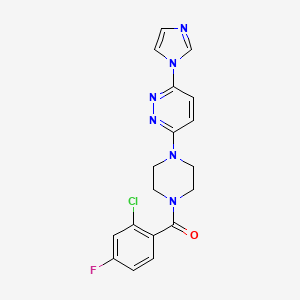

![molecular formula C19H16N6O2S B3012665 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-39-4](/img/structure/B3012665.png)

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, is a heterocyclic compound that appears to be structurally related to various bioactive molecules discussed in the provided papers. These papers describe the synthesis, structural characterization, and biological activity of compounds with similar heterocyclic frameworks, such as pyrimidin-4(3H)-ones and thiadiazole derivatives, which are known for their potential pharmacological properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was achieved through a one-pot reaction, which is a method that could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of various benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives was reported, indicating the versatility of the core structure in generating a range of compounds with potential bioactivity .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the paper on the dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one derivative provided detailed geometric parameters and confirmed the molecular geometry through X-ray diffraction and DFT calculations . These methods are crucial for understanding the three-dimensional conformation of the molecule, which is important for its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various studies. For instance, pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones were shown to undergo alkylation reactions with mono- and di-halides, leading to the formation of new heterocyclic systems with thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties . These reactions demonstrate the potential for chemical modification and diversification of the core heterocyclic structure, which could be relevant for the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized using spectroscopic methods such as FT-IR, NMR, UV-Vis, and Mass spectroscopy. These techniques provide information on the functional groups present, molecular weight, and electronic properties of the molecules. For example, the dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one derivative was thoroughly characterized, and its properties were compared with theoretical predictions, showing excellent agreement . Additionally, the study of molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) can give insights into the reactivity and interaction of the compound with other molecules .

Aplicaciones Científicas De Investigación

Anticancer Activity

- A study demonstrated the synthesis of thiazole and benzothiazole fused pyranopyrimidine derivatives, evaluated for their antiproliferative activity against several cancer cell lines. Compounds showed selective cytotoxicity towards cancer cells over normal cells, with certain derivatives exhibiting potent antiproliferative activities, implying their potential as cancer therapeutics (Nagaraju et al., 2020).

Antimicrobial and Antifungal Agents

- Novel heterocycles incorporating a thiadiazole moiety were synthesized for assessment against the cotton leafworm, Spodoptera littoralis, showcasing the versatility of such compounds in developing pest control agents (Fadda et al., 2017).

- Another research explored benzothiazole pyrimidine derivatives for their in vitro antibacterial and antifungal activities, indicating significant efficacy compared to standard drugs, highlighting their potential as antimicrobial and antifungal agents (Maddila et al., 2016).

GyrB Inhibitors and Antituberculosis Activity

- A series designed by molecular hybridization led to the identification of compounds with promising activity against Mycobacterium tuberculosis GyrB ATPase, displaying notable antituberculosis activity and low cytotoxicity, making them strong candidates for further antituberculosis drug development (Jeankumar et al., 2013).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been reported to have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

It is known that the compound contains a benzothiadiazole moiety, which has been reported to have electron-deficient properties . This suggests that the compound may interact with its targets through electron transfer processes.

Biochemical Pathways

For instance, piperazine derivatives have been reported to act as dopamine and serotonin antagonists .

Pharmacokinetics

It is known that the compound contains a benzothiadiazole moiety, which has been reported to have high stability and high fluorescence performance . These properties may influence the compound’s bioavailability.

Result of Action

It is known that the compound contains a benzothiadiazole moiety, which has been reported to have high sensitivity and selectivity for primary aromatic amine detection .

Safety and Hazards

Primary aromatic amines (PAAs), as a class of persistent and highly toxic organic pollutants, have been posing a great threat to human health and the environment . Therefore, the design and preparation of a highly sensitive and selective luminescent probe to detect PAAs among various amines are important but challenging .

Direcciones Futuras

The subtle change in the halogen atom of the benzo[c][1,2,5]thiadiazole unit is a unique method to tune the photophysical properties of those materials, and also provides good guidelines to design highly efficient red/near-infrared molecules for cellular imaging applications . This work not only provides a thiadiazole-based 2D fluorescent organic framework nanosheet, but also an excellent fluorescent sensor with unexpected sensitivity and selectivity for PAA detection .

Propiedades

IUPAC Name |

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2S/c26-18(12-3-4-15-16(10-12)23-28-22-15)24-8-5-13(6-9-24)25-11-21-17-14(19(25)27)2-1-7-20-17/h1-4,7,10-11,13H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMPRWGJIOILBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

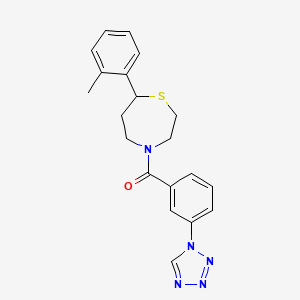

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)

![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B3012589.png)

![1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3012590.png)

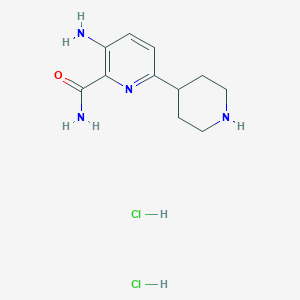

![2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B3012591.png)

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B3012592.png)

![1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B3012605.png)